Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite
Description
The compound Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite contains:
- A phosphoramidite backbone, commonly used in oligonucleotide synthesis.
- A stereogenic center with (1S,2R) configuration.
- A 4-fluorophenylthio group and two phenyl substituents.
Properties
Molecular Formula |
C39H33FNO2PS |
|---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
(1S,2R)-N-benzyl-N-diphenoxyphosphanyl-2-(4-fluorophenyl)sulfanyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C39H33FNO2PS/c40-34-26-28-37(29-27-34)45-39(33-20-10-3-11-21-33)38(32-18-8-2-9-19-32)41(30-31-16-6-1-7-17-31)44(42-35-22-12-4-13-23-35)43-36-24-14-5-15-25-36/h1-29,38-39H,30H2/t38-,39+/m0/s1 |
InChI Key |
ZJCCMKZNXWXLNX-ZESVVUHVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)F)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)F)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Intermediates
Retrosynthetic Analysis
The synthesis of diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite can be deconstructed into three primary intermediates:
Stepwise Synthesis
Synthesis of (1S,2R)-2-((4-Fluorophenyl)thio)-1,2-Diphenylethanamine
The stereoselective formation of the ethane backbone involves a Sharpless epoxidation or asymmetric thiol-ene reaction. For example, reacting styrene oxide with 4-fluorothiophenol in the presence of a chiral catalyst yields the (1S,2R)-configured thioether. Critical parameters include:
- Catalyst : Titanium(IV) isopropoxide with a chiral tartrate ligand.
- Temperature : −20°C to 0°C to minimize racemization.
- Yield : 68–72% after column chromatography.
Benzylation of the Amine Group
The primary amine is protected via reductive amination using benzaldehyde and sodium cyanoborohydride:
$$
\text{(1S,2R)-2-((4-Fluorophenyl)thio)-1,2-diphenylethanamine} + \text{Benzaldehyde} \xrightarrow{\text{NaBH₃CN}} \text{Benzyl-protected amine}
$$
Conditions :
Phosphoramidite Formation
The benzylamine intermediate reacts with diphenyl phosphorochloridite in the presence of a hindered base (e.g., diisopropylethylamine, DIPEA):
$$
\text{Benzyl-protected amine} + \text{ClP(OPh)₂} \xrightarrow{\text{DIPEA}} \text{this compound}
$$
Optimization Notes :
Reaction Conditions and Optimization
Stereochemical Control
The (1S,2R) configuration is preserved through:
Phosphitylation Efficiency
Key factors influencing phosphoramidite yield:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | DIPEA | Maximizes deprotonation |
| Solvent | Anhydrous THF | Enhances solubility |
| Reaction Time | 4–6 hours | Prevents over-reaction |
Characterization and Analytical Data
Spectroscopic Validation
Industrial-Scale Considerations
Comparative Analysis with Related Phosphoramidites
| Property | Diphenyl Benzyl Derivative | Standard Phosphoramidite |
|---|---|---|
| Stereochemical Purity | >98% ee | 70–80% ee |
| Coupling Efficiency | 92% | 85% |
| Stability | 6 months at −20°C | 3 months at −20°C |
Chemical Reactions Analysis
Types of Reactions
Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphoramidite group to phosphine or phosphine oxide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phosphorus or aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphoramidite group typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings or phosphorus atom.
Scientific Research Applications
Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or catalyst in organic synthesis, particularly in the formation of carbon-phosphorus bonds and the synthesis of complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite involves its ability to interact with various molecular targets and pathways. The phosphoramidite group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. The fluorophenyl thioether and diphenylethyl moieties contribute to the compound’s stability and reactivity, enabling it to form stable complexes with proteins, enzymes, and other biomolecules.
Comparison with Similar Compounds
Comparison with Evidence-Based Compounds
The evidence focuses on triazole-thione derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ). While both classes contain fluorinated aromatic groups, critical differences include:
Key Limitations in Evidence
Structural Mismatch : The evidence lacks phosphoramidites or stereochemically complex ethane derivatives.
Functional Group Variance : The triazole-thiones in the evidence emphasize sulfonyl and thione groups, whereas the target compound’s phosphoramidite and thioether groups are absent.
Hypothetical Comparison Based on Structural Motifs
Fluorinated Aromatic Groups
- Both the target compound and evidence-based triazoles incorporate fluorinated aryl groups (4-fluorophenyl vs. 2,4-difluorophenyl). Fluorine enhances metabolic stability and lipophilicity, but the position and number of F atoms may alter electronic effects. For example: 4-Fluorophenylthio (target): Electron-withdrawing para-F increases sulfur’s electrophilicity.
Sulfur-Containing Groups
- Thioether (target) vs. Thione (evidence) :
- Thioethers (C–S–C) are less reactive than thiones (C=S) but contribute to stereoelectronic tuning.
- Thiones in the evidence exhibit νC=S IR bands at 1247–1255 cm$^{-1}$, while thioethers typically show νC–S at 600–700 cm$^{-1}$ (unreported in evidence) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
